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Abstract

Thiazole-2-carbaldehyde, a pivotal heterocyclic aldehyde, serves as a fundamental building
block in the synthesis of a wide array of biologically active compounds. Its unique chemical
reactivity, stemming from the electron-deficient thiazole ring and the reactive aldehyde group,
makes it an invaluable intermediate in medicinal chemistry and materials science. This guide
provides a comprehensive overview of its chemical identity, physicochemical properties,
synthesis, and key applications, with a focus on its role in the development of novel
therapeutics. Detailed experimental protocols for its synthesis and representative reactions are
provided, alongside an exploration of the signaling pathways targeted by its derivatives.

Chemical Identity and Physicochemical Properties

Thiazole-2-carbaldehyde, with the IUPAC name 1,3-thiazole-2-carbaldehyde, is a five-
membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3,
respectively, and an aldehyde group at position 2.[1]

Structure:

Chemical Structure of Thiazole-2-carbaldehyde
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The key physicochemical and identifying properties of thiazole-2-carbaldehyde are summarized

in the table below.

Property Value Reference

IUPAC Name 1,3-thiazole-2-carbaldehyde [1]

Synonyms 2-Formylthiazole, Thiazole-2- o
carboxaldehyde

CAS Number 10200-59-6 [1]

Molecular Formula CaHsNOS [1]

Molecular Weight 113.14 g/mol [1]

Appearance Light brown to yellow liquid

Density 1.288 g/mL at 25 °C

Boiling Point 61-63 °C at 15 mmHg

Refractive Index n20/D 1.574
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Synthesis of Thiazole-2-carbaldehyde

Several synthetic routes to thiazole-2-carbaldehyde have been reported. A common and

effective method involves the oxidation of 2-methylthiazole. An alternative high-yield method

utilizes a Grignard reaction with 2-bromothiazole.

Experimental Protocol: Synthesis via Grighard Reaction

This method, adapted from patented procedures, provides a high-yield synthesis suitable for

laboratory and potential scale-up.

Reaction Scheme:
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EtMgBr, THF DMEF, then H3O*

2-Bromothiazole » Grignard Reagent » Thiazole-2-carbaldehyde

Click to download full resolution via product page
Synthesis of Thiazole-2-carbaldehyde via Grignard Reaction
Materials:
e 2-Bromothiazole
o Ethylmagnesium bromide (EtMgBr) in Tetrahydrofuran (THF)
¢ N,N-Dimethylformamide (DMF)
e Anhydrous THF
o Saturated aqueous ammonium chloride (NH4ClI) solution
 Diethyl ether
¢ Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

» To a stirred solution of ethylmagnesium bromide in anhydrous THF under a nitrogen
atmosphere at 0 °C, slowly add a solution of 2-bromothiazole in anhydrous THF.

 After the addition is complete, allow the reaction mixture to stir at O °C for 1-2 hours.
e Cool the reaction mixture to -78 °C and slowly add N,N-dimethylformamide (DMF).
« Allow the reaction to warm to room temperature and stir for an additional 1 hour.

e Quench the reaction by the slow addition of a saturated aqueous solution of ammonium
chloride.

o Extract the aqueous layer with diethyl ether (3 x 50 mL).
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o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
» Filter and concentrate the solution under reduced pressure.

 Purify the crude product by vacuum distillation to afford pure thiazole-2-carbaldehyde.

Key Reactions and Applications in Drug
Development

Thiazole-2-carbaldehyde is a versatile precursor for a variety of chemical transformations,
making it a valuable starting material for the synthesis of complex molecules with therapeutic
potential.

Knoevenagel Condensation

The aldehyde functionality of thiazole-2-carbaldehyde readily undergoes Knoevenagel
condensation with active methylene compounds. This reaction is fundamental for carbon-
carbon bond formation and the synthesis of various substituted alkenes.

Experimental Protocol: Knoevenagel Condensation with
Malononitrile

Reaction Scheme:

Piperidine, Ethanol, Reflux

Thiazole-2-carbaldehydeMalononitrile » 2-(thiazol-2-ylmethylene)malononitrile

Click to download full resolution via product page

Knoevenagel Condensation of Thiazole-2-carbaldehyde

Materials:

e Thiazole-2-carbaldehyde

e Malononitrile
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o Ethanol

e Piperidine

Procedure:

In a round-bottom flask, dissolve thiazole-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq)
in ethanol.

e Add a catalytic amount of piperidine (0.1 eq) to the solution.

» Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer
Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
e The product will precipitate out of the solution. Collect the solid by filtration.

e Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

Synthesis of Kinase Inhibitors

The thiazole moiety is a recognized pharmacophore in numerous kinase inhibitors. Thiazole-2-
carbaldehyde serves as a key starting material for the synthesis of derivatives that target
various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth
Factor Receptor (EGFR).

Derivatives of thiazole have been synthesized and shown to act as potent inhibitors of EGFR, a
key protein in cell signaling pathways that is often dysregulated in cancer.

Mechanism of Action: Targeting the EGFR Signaling
Pathway

Many cancers exhibit overexpression or mutations of EGFR, leading to uncontrolled cell
growth. Thiazole-based inhibitors, synthesized from precursors like thiazole-2-carbaldehyde,
can effectively block this signaling cascade. These inhibitors typically function as ATP-
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competitive inhibitors, binding to the kinase domain of EGFR and preventing the
phosphorylation of downstream substrates.

Simplified EGFR Signaling Pathway and Inhibition by Thiazole Derivatives.

Conclusion

Thiazole-2-carbaldehyde is a cornerstone molecule for synthetic and medicinal chemists. Its
straightforward synthesis and versatile reactivity enable the construction of a diverse range of
heterocyclic compounds. The demonstrated success of thiazole-containing drugs, particularly
in oncology, underscores the importance of thiazole-2-carbaldehyde as a key intermediate in
the ongoing quest for novel and more effective therapeutic agents. The protocols and data
presented in this guide are intended to facilitate further research and development in this
promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b150998?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10467532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10467532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10467532/
https://www.benchchem.com/product/b150998#2-thiazolecarboxaldehyde-iupac-name-and-structure
https://www.benchchem.com/product/b150998#2-thiazolecarboxaldehyde-iupac-name-and-structure
https://www.benchchem.com/product/b150998#2-thiazolecarboxaldehyde-iupac-name-and-structure
https://www.benchchem.com/product/b150998#2-thiazolecarboxaldehyde-iupac-name-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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